molecular formula C11H8BrN B1437205 Quinoline, 6-bromo-2-ethenyl- CAS No. 1201898-11-4

Quinoline, 6-bromo-2-ethenyl-

Cat. No. B1437205
CAS RN: 1201898-11-4
M. Wt: 234.09 g/mol
InChI Key: ALTPIUQFSRSCRE-UHFFFAOYSA-N
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Description

Quinoline, 6-bromo-2-ethenyl- (also known as 6-bromo-2-ethenylquinoline or 6-bromo-2-ethenyl-1,4-dihydroquinoline) is an organic compound belonging to the quinoline family. It is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms. It has a molecular formula of C10H7BrN and a molecular weight of 214.09 g/mol. 6-bromo-2-ethenylquinoline is a colorless to pale yellow liquid with a faint odor. It has a melting point of -50 °C and a boiling point of 175-177 °C.

Scientific Research Applications

Facile Synthesis and Extended Applications

A study highlights the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to a monobromo product with improved yield. This product is used for synthesizing symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction, showcasing a method for creating complex organic molecules (Yang Li, 2015).

Anticancer Potential

Quinoline derivatives, including 6-bromo variants, have been evaluated for anticancer activity . Specific compounds demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as leads in anticancer drug development (Tuğba Kul Köprülü et al., 2018).

Structural and Optical Properties

Research into 4H-pyrano[3,2-c]quinoline derivatives has explored their structural and optical properties , vital for applications in materials science. These compounds exhibit significant photovoltaic properties, suggesting their utility in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).

Antimicrobial and Antimalarial Agents

Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and screened for antimicrobial and antimalarial activities . These compounds show promising results, emphasizing the role of quinoline derivatives in developing new therapeutic agents (Y. Parthasaradhi et al., 2015).

Nonlinear Optical (NLO) Research

Quinoline-based derivatives have been studied for their nonlinear optical properties , a key area in developing advanced materials for optical technologies. The research combines synthetic chemistry with computational studies to understand and enhance these properties (M. Khalid et al., 2019).

Antituberculosis Drug Development

A specific derivative, 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, has been synthesized as a potential anti-TB drug . This highlights the application of quinoline derivatives in targeting infectious diseases (Sun Tie-min, 2009).

properties

IUPAC Name

6-bromo-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTPIUQFSRSCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 6-bromo-2-ethenyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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